2-Morpholin-4-ylmethyl-1H-benzoimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

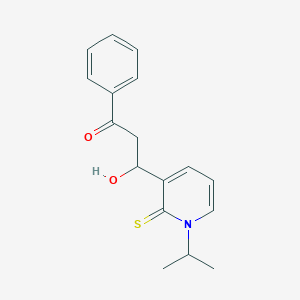

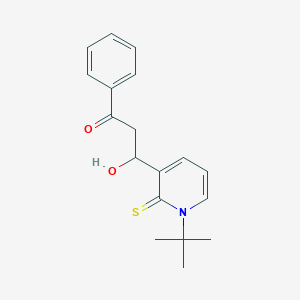

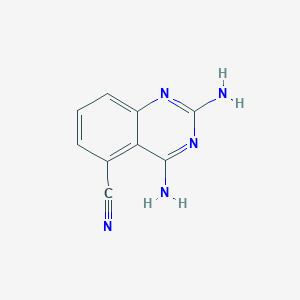

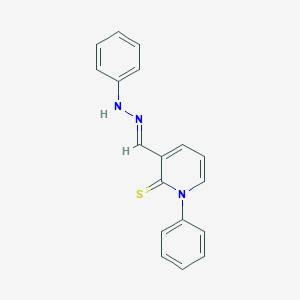

2-Morpholin-4-ylmethyl-1H-benzoimidazole is a chemical compound with the molecular formula C12H15N3O . It is also known by other names such as 4-(1H-benzimidazol-2-ylmethyl)morpholine and 2-(morpholin-4-ylmethyl)-1H-benzimidazole .

Molecular Structure Analysis

The benzimidazole moiety in the compound is essentially planar . The morpholine ring is disordered over two sets of sites, with chair conformations for both components .Physical And Chemical Properties Analysis

The compound has a molecular weight of 217.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 217.121512110 g/mol . The topological polar surface area is 41.2 Ų .Applications De Recherche Scientifique

Antifungal Activity

2-Morpholin-4-ylmethyl-1H-benzoimidazole derivatives have demonstrated significant antifungal activities. For instance, a study synthesized novel 1-(2-(4-morpholinomethyl)-1H-benzoimidazol-1-yl)propan-2-one oxime-ethers, which exhibited superior antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, compared to the control fungicide carbendazim (Zhou, Li, Zhang, & Jiang, 2013). Another study on benzimidazol-2-ylcyanoketone oxime ethers containing a morpholine moiety also confirmed enhanced antifungal activity against similar fungi (Qu, Li, Xing, & Jiang, 2015).

Antioxidant and Glucosidase Inhibitor Properties

Compounds derived from this compound have shown promising results as antioxidants and glucosidase inhibitors. A study synthesized novel benzimidazole derivatives with morpholine and evaluated them for in vitro antioxidant activities, showing high scavenging activity. Moreover, these compounds exhibited significant α-glucosidase inhibitory potential (Özil, Parlak, & Baltaş, 2018).

Anti-inflammatory Activity

Benzimidazole derivatives bearing morpholine rings have been studied for their anti-inflammatory properties. For instance, compounds synthesized as 1-{(5-substituted-1,3,4-oxadiazol-2-yl)methyl}-2-(morpholinomethyl)-1H-benzimidazoles showed notable anti-inflammatory activity in carrageenan-induced rat paw edema tests, with some demonstrating significant COX-2 inhibition (Rathore, Sudhakar, Ahsan, Ali, Subbarao, Jadav, Umar, & Yar, 2017).

Anticancer Potential

Research has been conducted on benzimidazole derivatives containing morpholine for their potential as anticancer agents. A study synthesizing new 1,2‐disubstituted benzimidazole derivatives found them to exhibit considerable selectivity against specific cancer cell lines, highlighting their potential as anticancer agents (Yurttaş, Demirayak, Çiftçi, Yıldırım, & Kaplancıklı, 2013).

Corrosion Inhibition

Benzimidazole derivatives, including those with morpholin-4-ylmethyl groups, have been studied for their effectiveness in corrosion inhibition. They have been found to efficiently inhibit the corrosion of metals like mild steel in acidic environments (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

Orientations Futures

Propriétés

IUPAC Name |

4-(1H-benzimidazol-2-ylmethyl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-4-11-10(3-1)13-12(14-11)9-15-5-7-16-8-6-15/h1-4H,5-9H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDCCRNAPCOHAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B514849.png)